Isoproturon-monodemethyl
Overview
Description
Isoproturon-monodemethyl, also known as monodemethyl isoproturon (MDIPU), is a major metabolite of the herbicide isoproturon . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of MDIPU .
Synthesis Analysis
The synthesis of Isoproturon-monodemethyl occurs through the degradation of isoproturon. This degradation primarily happens through demethylation, leading to the formation of MDIPU .
Molecular Structure Analysis
The molecular structure of Isoproturon-monodemethyl is characterized by a phenyl ring with a branched methyl urea .
Chemical Reactions Analysis
The degradation mechanisms of Isoproturon-monodemethyl involve OH-initiated reactions. These reactions include H-atom abstractions, OH additions to the phenyl ring, and OH substitution reactions .
Physical And Chemical Properties Analysis
Isoproturon-monodemethyl is a member of the class of ureas that is 1-methylurea substituted by a p-cumenyl group at position 3 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Methods of Application or Experimental Procedures
The microbial biodegradation of isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field . The specific methods and technical details would depend on the specific microbial species used and the environmental conditions.
2. Enhanced Degradation in Soil Through Persulfate
Summary of the Application
Isoproturon is a herbicide that can contaminate soil and water resources. An enhanced degradation method using persulfate has been developed to address this issue .
Methods of Application or Experimental Procedures
In this method, 1% LDH (Layered Double Hydroxides) by weight and 70 mM PS (Persulfate) are used to completely degrade 500 mg/kg isoproturon in soil within 10 hours . This method is effective in a broad pH range (3~11) and is resistant to various inorganic anions (Cl−, Br−, NO3−, HCO3−) and humic acid .
3. Germination and Growth of Wheat and Beans
Summary of the Application
Isoproturon is a herbicide that can affect the germination and growth of certain plants. It has been found to drastically inhibit the germination and growth of wheat (Triticum aestivum) and beans .
Methods of Application or Experimental Procedures
In this study, different concentrations of isoproturon were applied to the soil where wheat and beans were planted. The germination and growth of the plants were then monitored over time .
Safety And Hazards
Future Directions
Future research could focus on the effect of multiple physico-chemical stresses, organic amendment addition, and soil compaction, on the fate and impact of Isoproturon-monodemethyl . Bioremediation processes in pure cultures and in the field show promise for the degradation of Isoproturon-monodemethyl . Enhanced degradation of Isoproturon-monodemethyl in soil through persulfate could also be a potential area of research .
properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULWWSSZVEPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891449 | |
Record name | Isoproturon-monodemethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproturon-monodemethyl | |
CAS RN |
34123-57-4 | |
Record name | 1-(4-Isopropylphenyl)-3-methylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34123-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-methyl-N-(4-(1-methylethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproturon-monodemethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Isopropyl-phenyl)-2-methyl-urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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